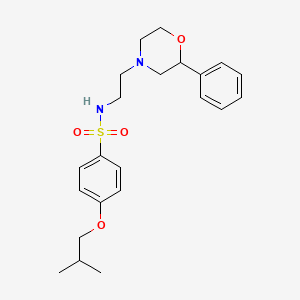
4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains an isobutoxy group and a phenylmorpholino group, which could potentially influence its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .科学的研究の応用
Endothelin Antagonists
- Biphenylsulfonamide Endothelin Antagonists : A study by Murugesan et al. (1998) explored biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. They found that hydrophobic groups like isobutyl or isopropoxyl, similar to isobutoxy, at the 4'-position of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to improved binding and functional activity. This has implications for developing oral active endothelin antagonists (Murugesan et al., 1998).
Carbonic Anhydrase Inhibitors
- Inhibition of Human Carbonic Anhydrases : Several studies, including those by Gul et al. (2016, 2017), have synthesized various benzenesulfonamides and evaluated their potential as carbonic anhydrase (CA) inhibitors. These compounds showed strong inhibitory effects on human cytosolic isoforms hCA I and II, and could be considered for further studies in this area (Gul et al., 2016); (Gul et al., 2017).
Anticancer and Antimetastatic Activity
- Anticancer and Antimetastatic Potential : Pacchiano et al. (2011) found that ureido-substituted benzenesulfonamides showed strong inhibition of various human carbonic anhydrases and had significant effects on reducing metastases in breast cancer models. This indicates their potential as novel antimetastatic drugs (Pacchiano et al., 2011).
Synthesis and Bioevaluation
- Microwave-Assisted Synthesis for Bioevaluation : The microwave-assisted synthesis of new sulfonamides and their evaluation in terms of cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes have been explored. Compounds with high potency selectivity expression (PSE) values and low inhibition constants (Ki) have been identified as leader compounds for further research (Gul et al., 2017).
Other Applications
- Treatment of Prostate Diseases : In capillary electrophoresis studies, Maier et al. (2005) separated enantiomers of a related compound, tamsulosin, which is frequently used in the treatment of prostate diseases. This highlights the potential application of related benzenesulfonamide compounds in therapeutic areas (Maier et al., 2005).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Many benzenesulfonamides are safe for use as drugs, but some may have side effects or toxicities . Without specific safety data for this compound, it’s difficult to provide an accurate assessment of its safety and hazards.
特性
IUPAC Name |
4-(2-methylpropoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-18(2)17-28-20-8-10-21(11-9-20)29(25,26)23-12-13-24-14-15-27-22(16-24)19-6-4-3-5-7-19/h3-11,18,22-23H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVFMWNPEYYRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


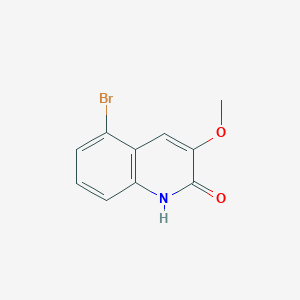
![1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea](/img/structure/B2840139.png)
![5-Methyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2840140.png)
![2-[2-(1H-Imidazol-5-yl)ethyl]guanidine;sulfuric acid](/img/structure/B2840141.png)

![5-methyl-N-(2-methylphenyl)-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2840145.png)
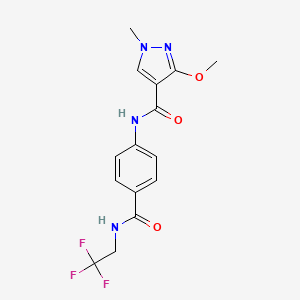
![Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840147.png)

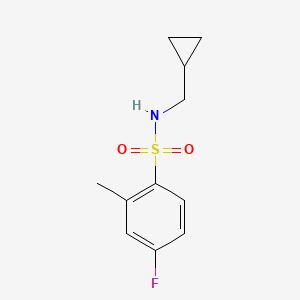
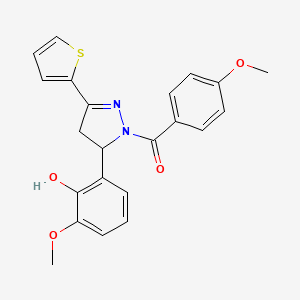

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2840156.png)